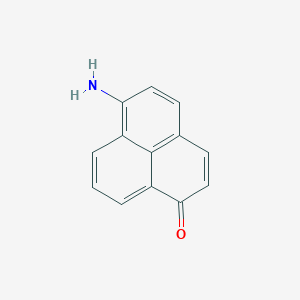

6-Amino-1-phenalenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-aminophenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWQVXDBQBAGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343104 | |

| Record name | 6-Amino-1-phenalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70402-14-1 | |

| Record name | 6-Amino-1-phenalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-1-phenalenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Amino-1-phenalenone: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 6-Amino-1-phenalenone, a vital derivative of the versatile 1H-phenalen-1-one scaffold. Phenalenone and its analogues have garnered significant scientific interest due to their exceptional properties as Type II photosensitizers, efficiently generating singlet oxygen upon light irradiation.[1][2] The introduction of an amino group at the 6-position offers a crucial handle for further chemical modification, enabling the development of advanced materials, theranostic agents for photodynamic therapy, and novel antimicrobial compounds.[1][3] This document details the foundational synthesis of the phenalenone core and elucidates a robust, multi-step pathway for the regioselective introduction of the amino functionality, providing researchers, scientists, and drug development professionals with both the theoretical basis and practical, step-by-step protocols required for its successful synthesis.

Introduction: The Phenalenone Scaffold

1H-Phenalen-1-one (PN), also known as perinaphthenone, is a polycyclic aromatic ketone whose unique three-fused-ring system is the basis for a class of natural products found in plants and fungi, where they often act as protective phytoalexins.[1][4] Beyond its natural role, the phenalenone core is a synthetically accessible and highly efficient photosensitizer with a near-unity singlet oxygen quantum yield in many solvents.[2][3] This characteristic makes it a privileged scaffold in medicinal chemistry and materials science.

The functionalization of the phenalenone ring is key to modulating its photophysical properties, solubility, and biological targeting. The synthesis of this compound is particularly significant as the primary amine at the 6-position serves as a versatile nucleophile and a key building block for constructing more complex molecules through amide bond formation, diazotization, or other amine-specific chemistries.

Foundational Strategy: Constructing the Phenalenone Core

The most prevalent and reliable method for constructing the phenalenone tricycle involves a two-stage process: a Friedel-Crafts acylation followed by an oxidative cyclization/aromatization. The synthesis of a 9-hydroxy-1-phenalenone intermediate is a common starting point for derivatives functionalized on the C-ring, as the hydroxyl group is a powerful ortho-, para-director for subsequent electrophilic aromatic substitution reactions.

A well-established route begins with an accessible naphthalene derivative, such as 2-methoxynaphthalene, which reacts with trans-cinnamoyl chloride.

Logical Flow: Synthesis of the Phenalenone Core

Caption: Workflow for the synthesis of the 9-Hydroxy-1-phenalenone precursor.

Regioselective Pathway to this compound

With the 9-Hydroxy-1-phenalenone precursor in hand, a two-step electrophilic aromatic substitution strategy is employed. The electron-donating hydroxyl group at the C9 position strongly activates the ring towards nitration, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance at the ortho positions (C8 and C2a), the substitution occurs preferentially at the C6 position, which is para to the hydroxyl group. The subsequent reduction of the nitro group is a standard and high-yielding transformation that furnishes the target amine.

Mechanism: Nitration and Reduction

Caption: Regioselective synthesis of this compound from the precursor.

Experimental Protocols

These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 9-Hydroxy-1-phenalenone

This protocol is adapted from established literature procedures for phenalenone core synthesis.

-

Friedel-Crafts Acylation:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

Add aluminum chloride (AlCl₃) (1.2 eq.) portion-wise with stirring.

-

In a separate flask, dissolve 2-methoxynaphthalene (1.0 eq.) and trans-cinnamoyl chloride (1.1 eq.) in anhydrous DCM.

-

Add the naphthalene/cinnamoyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice with concentrated HCl.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude acylated intermediate.

-

-

Cyclization and Demethylation:

-

The crude intermediate can often be used directly. Add the crude solid to polyphosphoric acid (PPA).

-

Heat the mixture to 100-120 °C for 2-4 hours. The PPA serves as both the cyclizing agent and the demethylating agent (cleaving the methyl ether).

-

Monitor the formation of the product by TLC.

-

Cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring.

-

The solid precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

The crude 9-Hydroxy-1-phenalenone is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a bright yellow or orange solid.

-

Protocol 2: Synthesis of this compound

This two-step protocol is based on the method for introducing an amine via a nitro intermediate.[3]

-

Step A: Nitration of 9-Hydroxy-1-phenalenone

-

In a round-bottomed flask, dissolve 9-Hydroxy-1-phenalenone (1.0 eq.) in concentrated sulfuric acid (H₂SO₄) at 0 °C. Stir until fully dissolved.

-

In a separate vial, prepare a nitrating mixture of concentrated nitric acid (HNO₃) (1.1 eq.) and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the phenalenone solution, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

-

Collect the solid by vacuum filtration, wash extensively with cold water, and dry to obtain crude 6-Nitro-9-hydroxy-1-phenalenone. This intermediate is often carried forward without further purification.

-

-

Step B: Reduction to this compound

-

Suspend the crude 6-Nitro-9-hydroxy-1-phenalenone (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (HCl).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) portion-wise.

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The color of the solution should change significantly as the nitro group is reduced.

-

After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is basic (~8-9).

-

Extract the product into ethyl acetate or a similar organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford this compound as a solid.

-

Data Summary

The following table provides an overview of the key parameters for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1A | 2-Methoxynaphthalene | AlCl₃, Cinnamoyl Chloride | DCM | 0 to RT | 4 - 6 | 70 - 85 |

| 1B | Crude Acylated Intermediate | Polyphosphoric Acid (PPA) | Neat | 100 - 120 | 2 - 4 | 50 - 65 |

| 2A | 9-Hydroxy-1-phenalenone | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 5 | 1 - 2 | 85 - 95 (crude) |

| 2B | 6-Nitro-9-hydroxy-1-phenalenone | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2 - 4 | 75 - 90 |

Conclusion

The synthesis of this compound is a highly achievable process for a well-equipped organic chemistry laboratory. The pathway relies on fundamental and robust reactions: Friedel-Crafts acylation for core construction, regioselective electrophilic nitration guided by a directing group, and a standard nitro-to-amine reduction. The resulting molecule is a valuable platform for developing next-generation photosensitizers and functional materials. By understanding the causality behind the reaction sequence—particularly the electronic effects governing the regioselectivity of the nitration step—researchers can confidently reproduce and adapt these methods for the synthesis of other novel phenalenone derivatives.

References

-

Molecular design of phenalenone derivatives and their synthesis routes. ResearchGate. [Link]

-

A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. National Institutes of Health (NIH). [Link]

-

Scheme I. Synthesis of 9-hydroxyphenalenone from 2-methoxynaphthalene and cinnamoyl chloride. ResearchGate. [Link]

-

Photochemistry of the singlet oxygen [O2(1Δg)] sensitizer perinaphthenone (phenalenone) in N,N′-dimethylacetamide and 1,4-dioxane. Royal Society of Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Photochemistry of the singlet oxygen [O2(1Δg)] sensitizer perinaphthenone (phenalenone) in N,N′-dimethylacetamide and 1,4-dioxane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Amino-1-phenalenone: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Amino-1-phenalenone, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and spectroscopic characterization. Furthermore, we will explore its promising applications, particularly in the realm of photodynamic therapy for cancer treatment, supported by an understanding of its mechanism of action.

Introduction: The Phenalenone Scaffold and the Significance of the 6-Amino Moiety

Phenalenones are a class of polycyclic aromatic ketones based on the 1H-phenalen-1-one core. This unique tricyclic system is found in various natural products, particularly in plants and fungi, where it often plays a role in defense mechanisms.[1] The extended π-system of the phenalenone scaffold endows these molecules with interesting photophysical properties, making them attractive candidates for various applications.

The introduction of an amino group at the 6-position of the phenalenone ring, yielding this compound, profoundly influences its electronic and, consequently, its chemical and biological properties. This strategic modification, an auxochromic and electron-donating group, leads to a bathochromic (red) shift in its absorption spectrum compared to the parent phenalenone.[2] This alteration is of paramount importance for applications in photodynamic therapy (PDT), as it allows for excitation with longer wavelength light, which offers deeper tissue penetration and reduced off-target toxicity.[1]

Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its molecular identity.

Chemical Structure

The structure of this compound consists of a fused three-ring system with a ketone at the 1-position and an amino group at the 6-position.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed for high yield and purity of the resulting product.

Step 1: Synthesis of 6-Nitro-1H-phenalen-1-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-phenalen-1-one in concentrated sulfuric acid at 0°C.

-

Nitration: Slowly add a solution of concentrated nitric acid in concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 5°C. The reaction is exothermic and requires careful temperature control to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture onto crushed ice. The precipitate, 6-nitro-1H-phenalen-1-one, is then collected by vacuum filtration, washed with copious amounts of water until the filtrate is neutral, and dried.

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend the synthesized 6-nitro-1H-phenalen-1-one in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Reduction: Add a reducing agent. A common and effective method is the use of tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid. [1]Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed. [3]3. Reaction Monitoring: The reaction progress is monitored by TLC, observing the disappearance of the nitro compound and the appearance of the more polar amino derivative.

-

Work-up and Purification: After completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude this compound. The product is then collected by filtration, washed with water, and can be further purified by column chromatography or recrystallization to yield a pure yellow solid.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The expected spectral data are based on the analysis of closely related phenalenone derivatives. [1][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the downfield region (typically δ 7.0-9.0 ppm). The protons on the amino group will likely appear as a broad singlet. The specific chemical shifts and coupling constants will be influenced by the electron-donating nature of the amino group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (δ > 180 ppm) and multiple aromatic carbons. The carbon attached to the amino group will be shielded compared to the corresponding carbon in the parent phenalenone.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretching vibrations (amino group) |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1630-1650 | Strong | C=O stretching (ketone) |

| ~1600, ~1470 | Medium | Aromatic C=C stretching |

| ~1300-1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 195 or 196, respectively.

Applications in Drug Development: A Focus on Photodynamic Therapy

The unique photophysical properties of this compound and its derivatives make them highly promising candidates for photodynamic therapy (PDT), a non-invasive cancer treatment modality. [1]

Mechanism of Action in Photodynamic Therapy

PDT involves the administration of a photosensitizer, such as this compound, which is then activated by light of a specific wavelength. This activation leads to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which are highly cytotoxic and induce tumor cell death through apoptosis or necrosis. [1][6]

Caption: Simplified signaling pathway of this compound in PDT.

Advantages and Future Directions

The 6-amino substitution offers several advantages for PDT applications:

-

Red-Shifted Absorption: Enables the use of longer wavelength light, improving tissue penetration. [2]* Tunable Properties: The amino group serves as a versatile handle for further chemical modifications to optimize solubility, tumor targeting, and photophysical properties. [1] Future research in this area will likely focus on the development of targeted this compound derivatives. This could involve conjugation to tumor-specific ligands, such as antibodies or peptides, to enhance selective accumulation in cancer cells and minimize damage to healthy tissues.

Conclusion

This compound is a fascinating molecule with a rich chemical profile and significant therapeutic potential. Its unique structure and tunable photophysical properties make it a valuable scaffold for the development of next-generation photosensitizers for photodynamic therapy. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore and harness the full potential of this promising compound in the fight against cancer and other diseases.

References

-

New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. [Link]

-

A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. Molecules. [Link]

-

Scheme 6. Synthesis of Amino-and Acid Derivatives. ResearchGate. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. [Link]

-

Mechanisms of action of photodynamic therapy (PDT). ResearchGate. [Link]

-

Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review). International Journal of Oncology. [Link]

-

Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction. Photochemical & Photobiological Sciences. [Link]

-

Photodynamic Therapy (PDT): PDT Mechanisms. Journal of Clinical & Experimental Dermatology Research. [Link]

- Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline.

-

This compound | C13H9NO | CID 587481. PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline - Google Patents [patents.google.com]

- 4. Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents [mdpi.com]

- 5. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Photophysical Properties of 6-Amino-1-phenalenone Derivatives: A Comprehensive Technical Guide

<Technical Guide >

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1H-phenalen-1-one (PN) is a remarkable polycyclic aromatic ketone known for its near-unity efficiency in generating singlet oxygen (¹O₂), making it a potent photosensitizer.[1][2] However, its utility is hampered by absorption in the UV region and a lack of native fluorescence.[1][2] The introduction of an amino group at the 6-position of the phenalenone scaffold dramatically alters its electronic structure, inducing profound changes in its photophysical properties. This guide provides an in-depth exploration of 6-amino-1-phenalenone (6-AP) derivatives, detailing the fundamental mechanisms governing their behavior and offering practical protocols for their characterization. We will examine how the strategic placement of this electron-donating group gives rise to desirable traits such as red-shifted absorption, emergent fluorescence, and environmental sensitivity, paving the way for applications in theranostics, sensing, and materials science.

Introduction: The Phenalenone Scaffold and the Impact of 6-Amino Substitution

The parent phenalenone (PN) molecule is a rigid, planar tricyclic system. Its lowest energy absorption band, corresponding to an n → π* transition, lies in the 330-430 nm range.[1][3][4] Upon photoexcitation, PN undergoes highly efficient intersystem crossing (ISC) to its triplet state with a quantum yield approaching unity.[3][4] This triplet state readily transfers its energy to molecular oxygen, generating cytotoxic singlet oxygen (¹O₂), a cornerstone of Type II photodynamic therapy (PDT).[1]

The key limitation of PN is that this high ISC efficiency effectively quenches any potential fluorescence, rendering it unsuitable for applications requiring optical tracking or sensing.[1][2] Furthermore, its absorption maximum is not ideal for biological applications, which favor longer wavelengths (the "therapeutic window") to maximize tissue penetration and minimize autofluorescence.

The introduction of an electron-donating amino group (-NH₂) at the 6-position fundamentally alters this landscape. This substitution creates a "push-pull" system where the amino group serves as the electron donor and the carbonyl group at the 1-position acts as the electron acceptor. This modification has several critical consequences:

-

Bathochromic Shift: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in a significant red-shift (bathochromic shift) of the lowest-energy absorption band, moving it towards the visible region of the spectrum.[1]

-

Emergence of Fluorescence: The nature of the lowest excited singlet state (S₁) changes. The amino substitution promotes a π → π* transition with strong intramolecular charge transfer (ICT) character.[5][6] This ICT state is often highly fluorescent, "turning on" a property that is absent in the parent PN molecule.[1]

-

Environmental Sensitivity: The pronounced charge separation in the ICT excited state makes the emission properties of 6-AP derivatives highly sensitive to their local environment, including solvent polarity and pH.[6]

These features transform the phenalenone scaffold from a pure photosensitizer into a versatile fluorophore with theranostic potential, combining therapeutic action (¹O₂ generation) with diagnostic feedback (fluorescence).[1][2]

Core Photophysical Properties and the Role of Intramolecular Charge Transfer (ICT)

The photophysics of 6-AP derivatives are dominated by the process of Intramolecular Charge Transfer (ICT). Upon absorption of a photon, an electron is promoted from a molecular orbital primarily located on the amino-substituted part of the molecule (the donor) to an orbital centered on the carbonyl-containing region (the acceptor).

Caption: Jablonski diagram for a typical 6-AP derivative showing key photophysical pathways.

This initial "Locally Excited" (LE) state rapidly relaxes into a stabilized ICT state, particularly in polar solvents.[7] The de-excitation pathways from this ICT state dictate the molecule's overall photophysical profile:

-

Fluorescence: Radiative decay from the S₁ (ICT) state back to the ground state (S₀), emitting a photon. The energy of this emission is highly dependent on solvent polarity.

-

Intersystem Crossing (ISC): A spin-forbidden transition from the S₁ (ICT) state to the triplet manifold (T₁). While the amino group promotes fluorescence, ISC can still occur, especially with the introduction of heavy atoms, allowing for simultaneous fluorescence and singlet oxygen generation.[1][2]

-

Non-radiative Decay: De-excitation through vibrational relaxation (heat), which competes with fluorescence and ISC.

2.1. Solvatochromism: Probing the Environment

The significant difference in dipole moment between the ground state and the ICT excited state is the origin of the pronounced solvatochromism in 6-AP derivatives.

-

In nonpolar solvents: The solvent molecules cannot effectively stabilize the highly polar ICT state. The energy gap between the S₁ (ICT) and S₀ states remains large, resulting in higher-energy, blue-shifted emission.

-

In polar solvents: Polar solvent molecules reorient around the excited-state dipole, stabilizing the ICT state and lowering its energy.[6] This reduces the S₁-S₀ energy gap, leading to lower-energy, red-shifted emission.

This behavior is a hallmark of push-pull fluorophores and makes 6-AP derivatives excellent candidates for solvent polarity sensors.

2.2. pH Sensitivity: A Protonation Switch

The amino group at the 6-position is basic and can be protonated in acidic conditions. This protonation effectively "turns off" its electron-donating ability, disrupting the ICT mechanism.

Caption: Mechanism of pH sensing by this compound derivatives.

This protonation event typically leads to:

-

A blue-shift in the absorption spectrum, resembling that of the unsubstituted phenalenone.

-

Significant quenching of the fluorescence emission.

This "on-off" switching behavior makes 6-AP derivatives highly effective fluorescent pH sensors.[8][9]

Balancing Fluorescence and Singlet Oxygen Generation

While the 6-amino group promotes fluorescence, it can simultaneously reduce the ISC efficiency compared to the parent PN.[10][11] For applications in theranostics, it is desirable to have a molecule that is both highly fluorescent and an efficient ¹O₂ generator. A key strategy to achieve this is the introduction of heavy atoms, such as bromine, onto the phenalenone scaffold.[1][2]

The "heavy-atom effect" enhances spin-orbit coupling, which facilitates the normally spin-forbidden S₁ → T₁ intersystem crossing. By strategically placing bromine atoms on a 6-AP derivative, it is possible to increase the ISC quantum yield without completely quenching the fluorescence. For instance, a derivative with an amine at the 6-position and bromines at the 2- and 5-positions has been shown to exhibit both efficient red fluorescence and significant singlet oxygen production, making it a promising theranostic agent.[1][2]

Quantitative Data Summary

The photophysical properties of 6-AP derivatives are highly dependent on their specific substitution pattern and the solvent environment. The following table summarizes representative data for key compounds.

| Compound | Solvent | λabs (nm) | λem (nm) | Φf (Fluorescence Quantum Yield) | ΦΔ (Singlet Oxygen Quantum Yield) | Reference |

| Phenalenone (PN) | Various | ~360 | N/A (non-fluorescent) | < 0.01 | ~0.95 - 1.0 | [1][3] |

| This compound (6-AP) | DMSO | ~525 | ~600 | ~0.5 | Not Reported | [1] |

| 6-AP, 2,5-dibromo (OE19) | DMSO | ~525 | ~600 | ~0.5 | ~0.4 - 0.5 | [1][2] |

| 6-Hydroxy-1-phenalenone | Various | Red-shifted vs PN | Emissive | Higher than 3-hydroxy derivative | Lower than PN | [10][11] |

| Thiophene-conjugated 6-AP derivative | ACN/Water | ~520 | ~590 | "Turn-on" upon Fe³⁺ binding | Not Applicable | [12] |

Note: Values are approximate and can vary based on experimental conditions. Φf is often measured relative to a standard like Rhodamine B or Quinine Sulfate. ΦΔ is often measured relative to a standard like Rose Bengal or unsubstituted Phenalenone.[1]

Experimental Protocols

Accurate characterization of photophysical properties is essential. Below are step-by-step methodologies for two fundamental experiments.

5.1. Protocol: Determination of Relative Fluorescence Quantum Yield (Φf)

Principle: This protocol uses the comparative method, measuring the fluorescence intensity of an unknown sample against a well-characterized fluorescent standard with a known quantum yield (Φstd). The equation used is:

Φunk = Φstd * (Iunk / Istd) * (Astd / Aunk) * (ηunk² / ηstd²)

Where:

-

Φ = Quantum Yield

-

I = Integrated fluorescence intensity

-

A = Absorbance at the excitation wavelength

-

η = Refractive index of the solvent

Causality: To minimize errors from concentration and instrument fluctuations, absorbances are kept low (<0.1) to avoid inner filter effects, and the same excitation wavelength is used for both the standard and the unknown.[13] The refractive index term corrects for solvent-dependent changes in the cone of emitted light collected by the detector.

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology:

-

Select a Standard: Choose a standard whose absorption and emission ranges overlap with the unknown sample (e.g., Rhodamine B in ethanol, Φstd = 0.65).

-

Prepare Solutions:

-

Prepare a stock solution of the standard and the 6-AP derivative in the desired spectroscopic-grade solvent.

-

Prepare a series of dilutions for both standard and unknown.

-

Prepare a solvent blank.

-

-

Measure Absorbance:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for all solutions.

-

Identify an appropriate excitation wavelength (λex) where both the standard and unknown absorb.

-

Adjust concentrations so that the absorbance at λex is between 0.05 and 0.1 for all samples. Record these absorbance values (Astd and Aunk).

-

-

Measure Fluorescence Emission:

-

Using a fluorometer, set the excitation wavelength to λex.

-

Measure the emission spectrum of the solvent blank.

-

Measure the emission spectra for the standard and unknown solutions, ensuring identical instrument settings (e.g., slit widths).

-

-

Data Analysis:

-

Correct the sample spectra by subtracting the solvent blank's spectrum.

-

Integrate the area under the corrected emission curves to get the total fluorescence intensity (Istd and Iunk).

-

Look up the refractive indices (η) for the solvents used.

-

Calculate the quantum yield (Φunk) using the formula above.

-

5.2. Protocol: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

Principle: This method relies on indirect detection of ¹O₂ through its chemical reaction with a specific trap molecule. 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) is a common trap that is selectively bleached by ¹O₂, leading to a decrease in its characteristic absorption.[1] The rate of this decrease is compared to that induced by a reference photosensitizer with a known ΦΔ (e.g., phenalenone, ΦΔ ≈ 1.0).

Step-by-Step Methodology:

-

Prepare Solutions:

-

Prepare stock solutions of the 6-AP derivative (unknown), a reference photosensitizer (e.g., PN), and the ¹O₂ trap (ABDA) in a suitable solvent (e.g., PBS with 1% DMSO).

-

-

Experimental Setup:

-

In a quartz cuvette, mix the unknown photosensitizer and ABDA. The concentrations should be adjusted so the photosensitizer has a specific absorbance at the irradiation wavelength, and the ABDA has a strong, measurable absorbance peak (~380 nm).

-

Prepare a parallel cuvette with the reference photosensitizer and ABDA.

-

-

Irradiation and Monitoring:

-

Using a UV-Vis spectrophotometer, record the initial absorbance spectrum of the unknown + ABDA mixture, focusing on the ABDA absorption peak.

-

Irradiate the cuvette for a short, defined time interval (e.g., 15 seconds) with a light source at a wavelength where only the photosensitizer absorbs, not ABDA.

-

Immediately after irradiation, record the absorbance spectrum again.

-

Repeat the irradiate-measure cycle for several minutes until a significant decrease in ABDA absorbance is observed.

-

Repeat the entire process for the reference photosensitizer.

-

-

Data Analysis:

-

Plot the absorbance of ABDA at its maximum versus irradiation time for both the unknown and the reference.

-

Determine the initial slope (rate of decomposition) for both plots.

-

Calculate the singlet oxygen quantum yield using the formula: ΦΔ, unk = ΦΔ, ref * (Slopeunk / Sloperef) * (Fref / Funk) Where 'F' is the absorption correction factor, calculated as F = 1 - 10-A(sensitizer).

-

Applications and Future Outlook

The unique and tunable photophysical properties of this compound derivatives have positioned them as promising candidates for a range of advanced applications:

-

Theranostics for Photodynamic Therapy: Derivatives that balance fluorescence and ¹O₂ generation can be used to simultaneously visualize tumors and deliver a therapeutic dose of light-activated cytotoxicity.[1][2]

-

Fluorescent Sensors: Their sensitivity to the local environment makes them ideal for developing probes to detect changes in pH, solvent polarity, and even the presence of specific metal ions through further functionalization.[12][14]

-

Materials Science: Incorporation of 6-AP units into polymers or solid-state materials could lead to novel smart materials with environmentally responsive optical properties.

The future of this field lies in the rational design of new derivatives with even more refined properties. This includes pushing absorption and emission further into the near-infrared (NIR) for deeper biological imaging, enhancing two-photon absorption cross-sections, and developing derivatives with specific targeting moieties for improved cellular localization. The continued exploration of the rich photophysics of the this compound scaffold promises to yield powerful new tools for science and medicine.

References

-

Phenalenone Fluorophores-Synthesis, Photophysical Properties and DFT Study | Request PDF. (2025). ResearchGate. [Link]

-

Chapter 6: Reference Photosensitizers for the Production of Singlet Oxygen. (2016). Royal Society of Chemistry. [Link]

-

Kaye, E. G., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Medicinal Chemistry Letters. [Link]

-

Giménez, F., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. [Link]

-

Giménez, F., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. National Institutes of Health. [Link]

-

Giménez, F., et al. (2021). Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. MDPI. [Link]

-

Daza, M. C., et al. (2009). Photophysics of phenalenone: quantum-mechanical investigation of singlet–triplet intersystem crossing. Physical Chemistry Chemical Physics. [Link]

-

Sandoval Altamirano, C., et al. (2018). Photophysical Characterization of Hydroxy and Ethoxy Phenalenone Derivatives | Request PDF. ResearchGate. [Link]

-

Yildiz, E., et al. (2022). A Phenalenone-based Fluorescent Probe for the Detection of Fe3+ ions. ResearchGate. [Link]

-

Kaye, E. G., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Publications. [Link]

-

Sandoval Altamirano, C., et al. (2018). Photophysical characterization of hydroxy and ethoxy phenalenone derivatives. Repositorio Académico de la Universidad de Chile. [Link]

-

Kim, M., et al. (2022). Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. Nature. [Link]

-

Carni, M., et al. (2021). Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. National Institutes of Health. [Link]

-

Kim, M., et al. (2021). Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide. MDPI. [Link]

-

Xu, X., & Yan, B. (2016). Supporting Information An efficient and sensitive fluorescent pH sensor based on amino functional metal-organic frameworks in aq. Royal Society of Chemistry. [Link]

-

Salehi, S., et al. (2025). Intramolecular Charge Transfer and Locally Excited State Observation in Push–Pull 1, n -Bis(4-formylphenoxy)alkanes. ResearchGate. [Link]

-

Xu, X., & Yan, B. (2016). An efficient and sensitive fluorescent pH sensor based on amino functional metal-organic frameworks in aqueous environment. Semantic Scholar. [Link]

-

Spears, M. J., et al. (2022). Intra- and Intermolecular Charge-Transfer Dynamics of Carbene–Metal–Amide Photosensitizers. National Institutes of Health. [Link]

-

Barzinmehr, H., et al. (2024). A review of fluorescent peptide-based chemosensors with selectivity for metal ions. Odesa I. I. Mechnykov National University. [Link]

Sources

- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. [PDF] An efficient and sensitive fluorescent pH sensor based on amino functional metal-organic frameworks in aqueous environment. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Photophysical characterization of hydroxy and ethoxy phenalenone derivatives [repositorio.uchile.cl]

- 12. researchgate.net [researchgate.net]

- 13. Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening [mdpi.com]

- 14. A review of fluorescent peptide-based chemosensors with selectivity for metal ions [ouci.dntb.gov.ua]

singlet oxygen quantum yield of phenalenone compounds

An In-depth Technical Guide to the Singlet Oxygen Quantum Yield of Phenalenone Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Phenalenone (PN), a polycyclic aromatic hydrocarbon, is distinguished in the field of photochemistry as a benchmark Type II photosensitizer, celebrated for its near-unity singlet oxygen quantum yield (ΦΔ) in a variety of solvents.[1][2][3] This exceptional efficiency in generating singlet molecular oxygen (¹O₂), a potent reactive oxygen species, positions phenalenone and its derivatives as highly valuable compounds for researchers, scientists, and drug development professionals. Applications range from photodynamic therapy (PDT) and antimicrobial treatments to serving as a reference standard in fundamental photophysical studies.[1][3][4] However, the utility of the parent phenalenone molecule is constrained by its absorption in the UV-A region, which limits its penetration depth in biological tissues.[1][5] This has catalyzed extensive research into the synthesis and characterization of phenalenone derivatives designed to modulate its photophysical properties, primarily to shift absorption to longer wavelengths while preserving the high singlet oxygen yield. This guide provides a comprehensive technical overview of the core principles governing the , detailed methodologies for its measurement, an analysis of structure-property relationships, and insights into its application.

The Photophysical Mechanism: Generating Singlet Oxygen

The efficacy of phenalenone as a photosensitizer is rooted in its electronic structure, which facilitates a highly efficient pathway to generate singlet oxygen via a Type II photosensitization mechanism. This process can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur upon photoexcitation.

Upon absorbing a photon, the phenalenone molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). While it can return to the ground state via fluorescence, this process is very inefficient for phenalenone.[6] Instead, the molecule preferentially undergoes a process called intersystem crossing (ISC) to a long-lived excited triplet state (T₁). The high efficiency of this S₁ → T₁ transition is the cornerstone of phenalenone's photosensitizing power.

Once in the triplet state, the phenalenone molecule can transfer its energy to ground-state molecular oxygen (³O₂), which is unique in that its ground state is a triplet. This energy transfer process, governed by spin-selection rules, excites the oxygen molecule to its highly reactive singlet state (¹O₂) while the phenalenone molecule returns to its ground state (S₀), ready to absorb another photon. The efficiency of this entire sequence is quantified by the singlet oxygen quantum yield (ΦΔ), which is the ratio of ¹O₂ molecules generated to the number of photons absorbed by the photosensitizer.[7]

Caption: Workflow and setup for direct detection of singlet oxygen.

Indirect Detection: Using Chemical Acceptors

Indirect methods are often more accessible as they rely on standard analytical techniques like UV-Vis or fluorescence spectroscopy. [8][9]These methods use a chemical trap (or acceptor) that selectively reacts with ¹O₂, leading to a measurable change in the acceptor's properties, such as the bleaching of its absorption. [10][11] Expertise & Causality: The choice of the chemical acceptor is paramount. An ideal acceptor should be highly reactive with ¹O₂ but unreactive towards the ground or excited states of the photosensitizer and stable to the irradiation light. 1,3-Diphenylisobenzofuran (DPBF) is a common choice due to its high reactivity and strong absorption in the visible region, which is easily monitored. The relative method, comparing the rate of acceptor consumption to that of a known standard, is crucial because it cancels out geometric factors and photon flux, simplifying the experiment. [10] Experimental Protocol: Relative ΦΔ Measurement using DPBF

-

Solution Preparation:

-

Prepare stock solutions of the phenalenone sample, a reference photosensitizer (e.g., phenalenone, Rose Bengal), and the chemical acceptor (e.g., DPBF) in a suitable solvent (e.g., acetonitrile, ethanol). All solutions must be protected from light. [7] * In separate cuvettes, prepare two solutions: one containing the sample and DPBF, the other containing the reference and DPBF.

-

The concentration of the photosensitizers (sample and reference) should be adjusted to have identical absorbance values at the irradiation wavelength.

-

The initial absorbance of DPBF at its maximum absorption wavelength (~415 nm) should be around 1.0.

-

-

Irradiation and Monitoring:

-

Use a continuous wave (CW) light source (e.g., a filtered lamp or a laser diode) with a wavelength where only the photosensitizer absorbs, not the DPBF.

-

Irradiate the sample and reference solutions under identical conditions (light intensity, geometry, stirring).

-

At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum, specifically monitoring the decrease in DPBF absorbance at its λ_max.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its λ_max against the irradiation time for both the sample and the reference.

-

Determine the initial rate of DPBF consumption (k) from the slope of the linear portion of these plots (k_smp for the sample, k_ref for the reference).

-

The singlet oxygen quantum yield of the sample (ΦΔ_smp) is calculated using the equation: ΦΔ_smp = ΦΔ_ref * (k_smp / k_ref)

-

Trustworthiness: The validity of this method relies on the assumption that the decrease in acceptor concentration is solely due to its reaction with ¹O₂. Running control experiments, such as irradiating a solution of DPBF alone (to check for direct photobleaching) and a solution of the photosensitizer and DPBF in the absence of oxygen (by purging with nitrogen or argon), is essential to validate the results. [7][9]

Factors Influencing the Singlet Oxygen Quantum Yield of Phenalenone Derivatives

While unsubstituted phenalenone has a near-unity ΦΔ, its UV absorption profile is a significant drawback for biological applications. [1][2]Consequently, synthetic efforts have focused on modifying the phenalenone core to red-shift its absorption while maintaining a high ΦΔ.

-

Effect of Substituents: The nature and position of substituents on the phenalenone skeleton profoundly influence its photosensitizing capabilities.

-

Electron-donating groups (e.g., amines) can red-shift the absorption but often significantly decrease the singlet oxygen quantum yield. [6] * Electron-withdrawing groups generally do not have a major negative impact on the ΦΔ. [6] * Halogenation (Heavy-Atom Effect): Introducing heavy atoms like bromine can enhance the rate of intersystem crossing (S₁ → T₁), helping to maintain a high ΦΔ even when other modifications might reduce it. This strategy has been successfully used to create red-shifted phenalenone derivatives with good singlet oxygen production. [1][5] * Methylene Bridge: Introducing a methylene bridge to link functional groups to the phenalenone core has proven to be an effective strategy. This isolates the electronic system of the phenalenone chromophore, allowing for the attachment of various functionalities (amines, carboxylic acids, etc.) without compromising the near-unity singlet oxygen quantum yield. [6][12][13] * Sulfur-based Derivatives: Derivatives containing sulfur moieties have been shown to have significantly lower singlet oxygen quantum yields, suggesting that the sulfur atom introduces efficient quenching or alternative deactivation pathways. [6][12]

-

-

Solvent Effects: The surrounding medium can influence the efficiency of ¹O₂ production. Solvent polarity can affect the energies of the excited states and, therefore, the rate of intersystem crossing. [14]

-

Aggregation: Like many dyes, phenalenone derivatives can aggregate at high concentrations. This aggregation can lead to self-quenching of the excited states, resulting in a lower observed ΦΔ. [14]

Data Presentation: Singlet Oxygen Quantum Yield of Selected Phenalenone Derivatives

The following table summarizes the photophysical properties of unsubstituted phenalenone and several key derivatives, illustrating the structure-property relationships discussed.

| Compound | Substituent(s) | Solvent | λ_max (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Phenalenone (PN) | Unsubstituted | CHCl₃ | 330–430 | ~0.98 - 1.0 | [1][6][12] |

| OE19 | 6-amine, 2,5-dibromo | PBS (pH 7.4) | ~460 | >0.57 | [1] |

| PN-CH₂-Cl | 6-chloromethyl | CHCl₃ | 330–430 | ~0.98 | [6] |

| PN-CH₂-N₃ | 6-azidomethyl | CHCl₃ | 330–430 | ~0.98 | [6] |

| PN-CH₂-OH | 6-hydroxymethyl | CHCl₃ | 330–430 | ~0.98 | [6] |

| PN-CH₂-S-Ac | 6-acetylthiomethyl | CHCl₃ | 330–430 | 0.61 | [6] |

Applications in Research and Drug Development

The primary application driving the development of new phenalenone derivatives is Photodynamic Therapy (PDT) . [1][15]PDT is a minimally invasive cancer treatment that uses the combination of a photosensitizer, light, and molecular oxygen to generate cytotoxic species, principally ¹O₂, to kill cancer cells. [1] Phenalenone's near-perfect efficiency in producing ¹O₂ makes it an ideal photosensitizing core. The challenge lies in optimizing its structure for therapeutic use. An ideal PDT agent should:

-

Absorb light in the "phototherapeutic window" (600-800 nm) where tissue penetration is maximal.

-

Exhibit a high singlet oxygen quantum yield.

-

Have low dark toxicity and high light-induced cytotoxicity.

-

Show preferential accumulation in tumor tissue.

Research on derivatives like OE19, which absorbs green light and maintains efficient ¹O₂ and fluorescence production, represents a significant step towards creating "theranostic" agents—compounds that can be used for both diagnosis (via fluorescence imaging) and therapy (via PDT). [1][5]The development of pyridone-containing phenalenones that can release singlet oxygen even in the dark after initial irradiation also addresses the critical issue of tumor hypoxia. [15]

Conclusion

Phenalenone stands as a uniquely efficient and robust scaffold for the generation of singlet oxygen. Its near-unity quantum yield makes it an invaluable tool for researchers, both as a reference standard and as a starting point for the design of advanced photosensitizers. While the parent molecule's utility is limited by its UV absorption, ongoing synthetic innovations, guided by a deep understanding of the structure-property relationships that govern intersystem crossing and energy transfer, are successfully overcoming this limitation. By strategically modifying the phenalenone core, scientists are developing novel derivatives with tailored photophysical properties, paving the way for next-generation agents in photodynamic therapy and other light-activated technologies.

References

-

Kaye, E. G., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Mestre, M., et al. (2021). Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. Methods in Molecular Biology. Available at: [Link]

-

Higgins, C., et al. (2019). Singlet oxygen quantum yields determined by oxygen consumption. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

-

Grillaud, M., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]

-

Morozov, P., et al. (2021). Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting. Optics Letters. Available at: [Link]

-

Shcheslavskiy, V. I., et al. (2021). Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting. Optica Publishing Group. Available at: [Link]

-

Yuan, H., et al. (2019). Pyridone-containing phenalenone-based photosensitizer working both under light and in the dark for photodynamic therapy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kaye, E. G., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Publications. Available at: [Link]

-

Mestre, M., et al. (2021). Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. PubMed. Available at: [Link]

-

Antognini, F., et al. (2021). Time-resolved singlet-oxygen luminescence detection with an efficient and practical semiconductor single-photon detector. ResearchGate. Available at: [Link]

-

Kaye, E. G. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. SciSpace. Available at: [Link]

-

Kaye, E. G., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Mestre, M., et al. (2021). Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. ResearchGate. Available at: [Link]

-

Grillaud, M., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]

-

Grillaud, M., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Publications. Available at: [Link]

-

Nonell, S., et al. (2021). Singlet oxygen quantum yield determination using chemical acceptors. Lirias. Available at: [Link]

-

Grillaud, M., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. PubMed. Available at: [Link]

-

Izquierdo, M., et al. (2020). Mechanism of the photochemical process of singlet oxygen production by phenalenone. ResearchGate. Available at: [Link]

-

Latch, D. E., & McNeill, K. (2018). Singlet Oxygen Phosphorescence as a Probe for Triplet-State Dissolved Organic Matter Reactivity. Environmental Science & Technology. Available at: [Link]

-

Nakagawa, H. (2019). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. Scientific Archives. Available at: [Link]

-

Lemp, E., et al. (2016). Reference Photosensitizers for the Production of Singlet Oxygen. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]

- 9. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. Pyridone-containing phenalenone-based photosensitizer working both under light and in the dark for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenalenone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Abstract

Phenalenone and its derivatives constitute a versatile and increasingly significant class of polycyclic aromatic compounds. With a unique tricyclic structure, these molecules, first discovered as natural pigments, have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antifungal, cytotoxic, and photosensitizing properties. This technical guide provides a comprehensive exploration of the discovery and historical development of phenalenone-based compounds. It delves into their natural origins and biosynthetic pathways, details experimental protocols for their synthesis and isolation, presents quantitative data on their biological efficacy, and elucidates their mechanisms of action. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this promising class of molecules.

A Journey Through Time: The Discovery and History of Phenalenones

The scientific journey of phenalenones begins not in a laboratory, but in the vibrant pigments of the natural world. These compounds have a rich history rooted in the characterization of natural products from both the plant and fungal kingdoms.

Early Encounters: From Plant Pigments to Fungal Metabolites

One of the earliest encounters with a phenalenone-related structure was the investigation of haemocorin, a striking red pigment isolated from the rhizomes of the Australian bloodroot plant, Haemodorum corymbosum. The family Haemodoraceae is a known source of such pigments[1]. Foundational work in the mid-20th century by R.G. Cooke and his collaborators was pivotal in the structural elucidation of haemocorin and other related plant-derived phenalenones[1]. These initial studies laid the groundwork for understanding the fundamental phenalenone scaffold.

A significant milestone in the history of phenalenones occurred in 1955 with the first reported isolation of a phenalenone derivative from a fungal source[1]. This discovery broadened the known natural distribution of these compounds and revealed a key divergence in their biosynthesis. Notable early examples of fungal phenalenones include atrovenetin[1].

Divergent Origins: Biosynthetic Pathways

A fascinating aspect of phenalenone chemistry is the distinct biosynthetic routes employed by plants and fungi to construct the same core structure.

-

The Shikimate Pathway in Plants: Plant-based phenalenones are biosynthesized via the shikimate pathway[1]. This metabolic route is the source of aromatic amino acids and other key aromatic compounds in plants and microorganisms.

-

The Polyketide Pathway in Fungi: In contrast, fungal phenalenones are derived from the polyketide pathway[1]. This pathway involves the sequential condensation of acetate units to build complex carbon skeletons.

This biosynthetic dichotomy highlights the convergent evolution of this versatile scaffold in different biological kingdoms.

Diagram: Biosynthetic Origins of the Phenalenone Core

Caption: Divergent biosynthetic pathways to the phenalenone core in plants and fungi.

The Phenalenone Scaffold: Synthesis and Derivatization

The synthetic accessibility of the phenalenone core has been a significant driver of research in this field, allowing for the creation of a vast library of derivatives with tailored properties.

Core Synthesis: Building the Tricyclic System

A widely employed method for the synthesis of the parent 1H-phenalen-1-one involves the Friedel-Crafts reaction of naphthalene with cinnamoyl chloride, followed by aromatization through the elimination of benzene. Recent advancements have introduced microwave-assisted protocols, which drastically reduce reaction times from hours to minutes, enabling efficient, multigram-scale production of the core structure[2][3].

Detailed Protocol: Microwave-Assisted Synthesis of 1H-Phenalen-1-one

Materials:

-

Naphthalene

-

cinnamoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Microwave reactor

Procedure:

-

Dissolve naphthalene (1.0 eq) and cinnamoyl chloride (1.05 eq) in dichloromethane in a microwave-safe vessel.

-

Cool the mixture in an ice bath for 10 minutes.

-

Slowly add aluminum chloride (2.5 eq) to the cooled mixture while stirring.

-

Stir the mixture at 4 °C for an additional 10 minutes.

-

Place the vessel in a microwave reactor and irradiate for 12 minutes.

-

After cooling, the reaction mixture is worked up to yield 1H-phenalen-1-one as a bright yellow powder. This method often produces the product in high purity, negating the need for extensive purification[2][3].

Functionalization: Tailoring Properties Through Derivatization

The phenalenone core is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its photophysical and biological properties. Key functionalization strategies include:

-

Halogenation: Bromination, often using N-bromosuccinimide (NBS), can be used to introduce heavy atoms that enhance singlet oxygen production.

-

Nitration and Amination: The introduction of electron-donating amino groups can red-shift the absorption spectrum of the phenalenone core, a desirable feature for applications in photodynamic therapy.

-

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions have been employed to install aryl groups at various positions on the phenalenone ring system.

Biological Activities and Therapeutic Potential

Phenalenone-based compounds exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development.

Photodynamic Therapy (PDT): A Light-Activated Arsenal

The most prominent therapeutic application of phenalenones is in photodynamic therapy (PDT). Phenalenone is an exceptionally efficient Type II photosensitizer, boasting a singlet oxygen quantum yield near unity in a wide range of solvents.

Mechanism of Photodynamic Action: Upon absorption of light of an appropriate wavelength, the phenalenone photosensitizer is excited from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived triplet state (T₁). In the presence of molecular oxygen (³O₂), the triplet-state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂) (Type II mechanism). This singlet oxygen is a potent cytotoxic agent that can induce apoptosis and necrosis in target cells, such as cancer cells or pathogenic microbes.

Diagram: Mechanism of Phenalenone-Mediated Photodynamic Therapy

Sources

- 1. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Hybrid Phenalenone Dimer, Highly Conjugated Dihydroxylated C28 Steroid and Azaphilone from the Culture Extract of a Marine Sponge-Associated Fungus, Talaromyces pinophilus KUFA 1767 [mdpi.com]

- 3. Timeline of chemistry - Wikipedia [en.wikipedia.org]

Introduction: The Promise and Challenge of Phenalenone-Based Photosensitizers

An In-Depth Technical Guide to the Mechanism of Action of 6-Amino-1-phenalenone as a Photosensitizer

Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic strategy that employs the confluence of three non-toxic components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[1] Upon light activation, the PS generates cytotoxic reactive oxygen species (ROS) that induce localized cellular destruction.[2] The parent scaffold, 1H-phenalen-1-one (PN), is a natural product recognized as an exceptionally efficient Type II photosensitizer, boasting a singlet oxygen quantum yield (ΦΔ) approaching unity in various solvents.[3] This inherent photochemical efficiency makes it an attractive candidate for PDT.

However, the utility of the unsubstituted phenalenone core in clinical applications is severely hampered by its absorption profile, which lies in the UV region (λmax ≈ 360 nm).[3] This limits light penetration into biological tissues and can cause damage to healthy cells.[3] A primary goal in the development of next-generation photosensitizers is to shift the absorption into the "phototherapeutic window" (600–900 nm) to enable deeper tissue treatment.

Chemical modification is the key to tuning these photophysical properties. The introduction of an amino group at the 6-position of the phenalenone ring (this compound) successfully induces a significant bathochromic (red) shift in the absorption spectrum. Yet, this beneficial modification comes at a steep cost: it effectively quenches the molecule's photosensitizing capabilities. This guide provides an in-depth analysis of the mechanistic dichotomy of this compound, exploring the photophysical basis for its loss of activity and the strategic chemical design required to restore and optimize it for therapeutic applications.

The Photophysical Dichotomy of this compound

The addition of the electron-donating amino group to the phenalenone π-system creates a molecule of two competing fates. While it achieves the desired spectral shift, it simultaneously shuts down the very pathway necessary for photodynamic activity.

Causality of the Bathochromic Shift

The introduction of the amino group, a potent electron-donating group, at the 6-position extends the π-conjugated system of the phenalenone core. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can be excited by lower-energy photons, resulting in a pronounced red-shift of the lowest-energy n → π* absorption band by over 100 nm compared to the parent phenalenone.[3] This shift moves the absorption profile into the visible region of the spectrum, a critical first step towards a viable PDT agent.

The Mechanistic Basis for Quenched Photosensitizing Activity

Unmodified phenalenone achieves its near-unity singlet oxygen yield through a highly efficient process called intersystem crossing (ISC). After initial excitation to the singlet state (S₁), the molecule rapidly transitions to the long-lived triplet state (T₁). It is this triplet state that interacts with ground-state molecular oxygen (³O₂) to produce cytotoxic singlet oxygen (¹O₂).[3][4]

The 6-amino substitution disrupts this critical pathway. The electron-donating amino group enhances competing de-excitation pathways from the S₁ state, primarily fluorescence and non-radiative decay.[5] These processes occur on a much faster timescale (nanoseconds) than intersystem crossing.[6] By providing rapid routes for the excited singlet state to return to the ground state, the amino group effectively outcompetes the slower ISC process, preventing the population of the necessary triplet state. The result is a molecule that is a good fluorophore but a poor photosensitizer, with a singlet oxygen quantum yield near zero.[3]

Restoring Photosensitization: The Heavy-Atom Effect

To harness the favorable absorption of this compound, the rate of intersystem crossing must be dramatically increased to once again outcompete fluorescence and other decay pathways. This is achieved by introducing heavy atoms, such as bromine, onto the molecular scaffold.

Mechanism of Action: Spin-Orbit Coupling

The "heavy-atom effect" is a phenomenon where the presence of atoms with high atomic numbers enhances the probability of spin-forbidden transitions, such as intersystem crossing.[6] This is due to an increase in spin-orbit coupling—the interaction between the electron's spin angular momentum and its orbital angular momentum.[6][7]

By strategically adding two bromine atoms to the 2- and 5-positions of this compound, a derivative known as OE19 was created.[3] The bromine atoms do not significantly alter the absorption spectrum but drastically increase the rate of intersystem crossing (k_ISC_). This restored pathway allows the excited S₁ state to efficiently populate the T₁ state, which can then transfer its energy to molecular oxygen to generate singlet oxygen. This strategic modification transforms the fluorescent but photochemically inert this compound into a potent, red-shifted, dual-function theranostic agent that both fluoresces and photosensitizes.[3]

The overall photophysical mechanism is depicted in the diagram below.

Caption: High-level experimental workflow for photosensitizer evaluation.

Protocol: Synthesis of 2,5-dibromo-6-amino-1-phenalenone (OE19)

This protocol is adapted from the synthetic strategy described by Kaye et al. [3]

-

Nitration of Phenalenone: Perform electrophilic aromatic substitution on the parent phenalenone scaffold using a nitrating agent (e.g., nitric acid/sulfuric acid). This procedure yields a mixture of nitro-phenalenones, including the precursor to the 6-amino derivative.

-

Reduction to this compound: Reduce the purified nitro-phenalenone intermediate using a reducing agent such as tin(II) chloride (SnCl₂) in an appropriate solvent (e.g., ethanol). This converts the nitro group (-NO₂) to a primary amine (-NH₂), yielding this compound. Purify the product using column chromatography.

-

Dibromination: Dissolve the this compound in a suitable solvent (e.g., dichloromethane). Add excess equivalents of N-bromosuccinimide (NBS) to drive the reaction towards dibromination at the 2- and 5-positions.

-

Purification and Verification: Purify the final product (OE19) via column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Causality: The use of excess NBS is critical because monobromination of this compound can be difficult to control. Pushing the reaction to completion ensures a higher yield of the desired dibrominated product.

[3]#### 5.3. Protocol: Measuring Singlet Oxygen Quantum Yield (ΦΔ) This protocol uses an indirect method based on the chemical trapping of singlet oxygen by 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA). [3]

-

Prepare Solutions: Prepare stock solutions of the test photosensitizer (e.g., OE19), a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, ΦΔ ≈ 0.75 in ethanol), and the singlet oxygen sensor ABDA in a suitable solvent (e.g., DMSO or PBS).

-

Set up Spectrometer: In a quartz cuvette, mix the photosensitizer (test or reference) and ABDA. The concentration should be adjusted so the photosensitizer has an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.

-

Irradiation: Irradiate the solution with a monochromatic light source (e.g., a filtered lamp or laser) at a wavelength where the photosensitizer absorbs but ABDA does not.

-

Monitor ABDA Bleaching: At regular time intervals, record the absorption spectrum and monitor the decrease in ABDA's characteristic absorbance (around 400 nm). The bleaching of ABDA is caused by its reaction with singlet oxygen to form a colorless endoperoxide.

-

Data Analysis: Plot the absorbance of ABDA versus irradiation time for both the test and reference photosensitizers. The slope of this line is proportional to the rate of singlet oxygen generation.

-

Calculate ΦΔ: Calculate the singlet oxygen quantum yield of the test compound (ΦΔ_test_) using the following equation: ΦΔ_test_ = ΦΔ_ref_ * (k_test_ / k_ref_) * (I_abs_ref_ / I_abs_test_) where k is the slope of the bleaching plot and I_abs_ is the rate of light absorption by the photosensitizer.

Trustworthiness: This method is self-validating because it relies on a comparison to a well-characterized standard under identical conditions, minimizing systematic errors related to light flux and detector sensitivity.

Protocol: Assessing In Vitro Photocytotoxicity (MTT Assay)

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., PANC-1 pancreatic cancer cells) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator. 2[8]. Drug Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer (e.g., OE19). Include "no drug" controls. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

-

Establish Controls: Designate wells for the following controls:

-

Negative Control: Cells with no drug and no light (100% viability).

-

Dark Toxicity Control: Cells with the highest drug concentration but no light.

-

Light-Only Control: Cells with no drug, exposed to light.

-

-

Irradiation: Wash the cells with PBS to remove extracellular photosensitizer. Add fresh medium. Expose the designated wells to light of the appropriate wavelength and dose (e.g., 525 nm light). Keep the "dark toxicity" and "negative control" plates covered.

-

Post-Irradiation Incubation: Return all plates to the incubator for 24-48 hours to allow for cell death to occur.

-

MTT Addition: Add 10-25 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. D[8]uring this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Normalize the absorbance readings to the negative control to determine the percentage of cell viability for each condition. Plot cell viability versus photosensitizer concentration to determine the IC₅₀ value (the concentration required to kill 50% of the cells).

Causality: A significant difference in viability between the "dark toxicity" wells and the irradiated wells demonstrates that the observed cell death is a light-dependent, photodynamic process and not due to inherent chemical toxicity of the compound.

Conclusion and Future Outlook